

Application Notes: Analysis of **Metolcarb** using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Metolcarb*

Cat. No.: *B1676512*

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Introduction

Metolcarb, a carbamate insecticide, is utilized for the control of a variety of sucking and chewing insects on crops such as rice, citrus, and vegetables. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Metolcarb** in food products. Consequently, sensitive and reliable analytical methods are essential for monitoring its presence in various matrices to ensure food safety and compliance with regulations. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the determination of **Metolcarb** residues. This method offers high selectivity and sensitivity, enabling accurate quantification at trace levels.

Principle of the Method

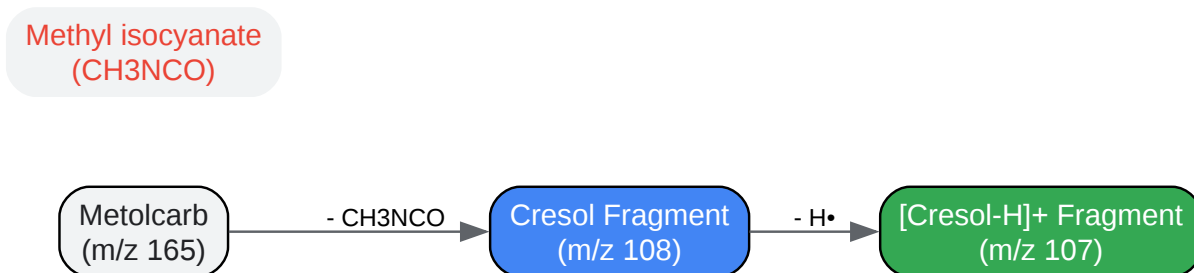
The analysis of **Metolcarb** by GC-MS involves a multi-step process. First, the analyte is extracted from the sample matrix, typically using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or other liquid-liquid extraction techniques. The extract is then purified to remove interfering co-extractives. Following cleanup, the sample is injected into the gas chromatograph, where **Metolcarb** is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected and used for qualitative and quantitative analysis.

Mass Spectrometry and Fragmentation

Under electron ionization, **Metolcarb** (molecular weight: 165.19 g/mol) undergoes fragmentation, producing a unique mass spectrum that serves as a fingerprint for its identification. The molecular ion ($[M]^+\bullet$) is often observed, and characteristic fragment ions are formed through specific cleavage pathways. The most abundant ions are typically used for quantification (quantifier ion), while other significant ions are used for confirmation (qualifier ions) to enhance the reliability of the identification.

Based on the structure of **Metolcarb** (3-methylphenyl methylcarbamate), the primary fragmentation upon electron ionization involves the cleavage of the carbamate group. The major fragment ions observed in the mass spectrum of **Metolcarb** are typically m/z 108 and 107.[1] The ion at m/z 108 corresponds to the cresol fragment, while the ion at m/z 107 is likely formed by the loss of a hydrogen atom from the cresol fragment.

Below is a DOT script that generates a diagram illustrating the proposed electron ionization fragmentation pathway of **Metolcarb**.



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Caption: Proposed electron ionization fragmentation pathway of **Metolcarb**.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of **Metolcarb** by GC-MS, including retention time, characteristic ions, and performance metrics from various studies.

Parameter	Value	Matrix	Reference
Retention Time (min)	Dependent on GC conditions	-	General Knowledge
Quantifier Ion (m/z)	108	-	[1]
Qualifier Ion(s) (m/z)	107	-	[1]
Limit of Quantification (LOQ)	0.01 mg/kg	Tea	[2]
Recovery (%)	70-120% (typical range for pesticides)	Olive Oil	[3]
Relative Standard Deviation (RSD) (%)	< 20% (typical for pesticide analysis)	Olive Oil	

Experimental Protocol: Determination of Metolcarb in Food Samples by GC-MS

This protocol provides a detailed methodology for the analysis of **Metolcarb** in food matrices using a modified QuEChERS extraction followed by GC-MS analysis.

Materials and Reagents

- **Metolcarb** analytical standard (≥98% purity)
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (for pigmented samples)

- Deionized water
- 50 mL and 15 mL polypropylene centrifuge tubes
- Vortex mixer
- Centrifuge

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **Metolcarb** standard and dissolve it in 10 mL of acetonitrile.
- Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the intermediate standard solution with acetonitrile.

Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables).
- Extraction:
 - Weigh 10 g (\pm 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
 - Cap the tube tightly and vortex vigorously for 1 minute.
 - Centrifuge at \geq 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. For samples with high

pigment content, 50 mg of GCB can also be included.

- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- Final Extract:
 - Carefully transfer the supernatant into a GC vial.
 - The extract is now ready for GC-MS analysis.

GC-MS Instrumental Conditions

- Gas Chromatograph (GC):
 - Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 μ m film thickness.
 - Inlet Temperature: 250 °C
 - Injection Mode: Splitless
 - Injection Volume: 1 μ L
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp to 150 °C at 25 °C/min.
 - Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C

- Quadrupole Temperature: 150 °C
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor: m/z 108 (quantifier) and 107 (qualifier).

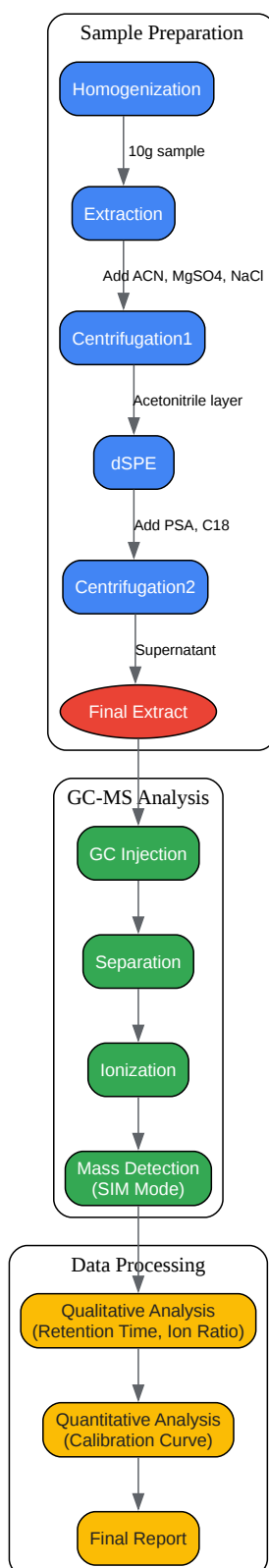
Method Validation

To ensure the reliability of the results, the method should be validated according to established guidelines (e.g., SANTE/12682/2019). Key validation parameters include:

- Linearity: Analyze the working standard solutions to construct a calibration curve and determine the correlation coefficient ($r^2 > 0.99$).
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
- Accuracy (Recovery): Analyze spiked blank samples at different concentration levels. The average recovery should be within 70-120%.
- Precision (Repeatability): Analyze multiple replicates of a spiked sample. The relative standard deviation (RSD) should be $\leq 20\%$.

Experimental Workflow Diagram

The following DOT script generates a diagram illustrating the overall experimental workflow for **Metolcarb** analysis.



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Caption: Experimental workflow for GC-MS analysis of **Metolcarb**.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
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